4'-Nitrodecananilide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N-(4-nitrophenyl)decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-2-3-4-5-6-7-8-9-16(19)17-14-10-12-15(13-11-14)18(20)21/h10-13H,2-9H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQMGBPTCMSMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399583 | |

| Record name | N-(4-nitrophenyl)decanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72298-63-6 | |

| Record name | N-(4-nitrophenyl)decanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-NITRODECANANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4'-Nitrodecananilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Unveiling a Molecule of Latent Potential

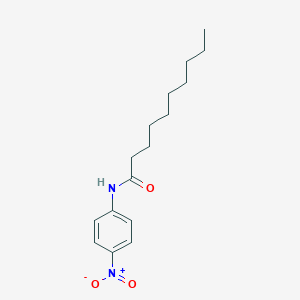

The landscape of drug discovery and materials science is often punctuated by the exploration of novel chemical entities. 4'-Nitrodecananilide (Figure 1) emerges as one such molecule of interest, combining the structural features of a long-chain fatty acid amide with a nitro-functionalized aromatic ring. The presence of the nitro group, a potent electron-withdrawing moiety, is anticipated to significantly influence the molecule's electronic properties and reactivity. Concurrently, the long decanoyl chain imparts a significant degree of lipophilicity, a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile.

This guide provides a detailed exposition of the predicted chemical and physical properties of 4'-Nitrodecananilide. In the absence of extensive empirical data, we employ a first-principles approach, dissecting the molecule into its fundamental components—4-nitroaniline and decanoic acid—and leveraging the known characteristics of these precursors to project the properties of the final compound. This analysis is further enriched by comparisons with shorter-chain N-(4-nitrophenyl)alkanamides, allowing for an informed extrapolation of trends in physical properties.

Figure 1: Chemical Structure of 4'-Nitrodecananilide

Core Chemical and Physical Properties

While experimental data for 4'-Nitrodecananilide is scarce, a reliable prediction of its core properties can be derived from its molecular structure and comparison with related compounds.

| Property | Predicted Value / Information | Rationale and Comparative Analysis |

| IUPAC Name | N-(4-nitrophenyl)decanamide | Based on standard IUPAC nomenclature rules. |

| Synonyms | 4'-Nitrodecananilide, N-Decanoyl-4-nitroaniline | |

| CAS Number | 72298-63-6[1] | |

| Molecular Formula | C₁₆H₂₄N₂O₃ | Derived from the chemical structure. |

| Molecular Weight | 292.37 g/mol | Calculated from the molecular formula. |

| Appearance | Predicted to be a pale yellow or off-white solid | 4-Nitroaniline is a yellow solid[2], and long-chain amides are typically crystalline solids. The color is likely imparted by the nitrophenyl chromophore. |

| Melting Point | Estimated to be in the range of 80-120 °C | The melting point will be significantly higher than that of decanoic acid (31.4 °C)[3] due to the rigid aromatic ring and intermolecular hydrogen bonding potential of the amide group. It is expected to be lower than that of 4-nitroaniline (148 °C)[4] due to the introduction of the flexible decanoyl chain, which can disrupt crystal packing. |

| Boiling Point | Predicted to be > 350 °C | A high boiling point is expected due to the high molecular weight and polar nature of the molecule. Significant decomposition may occur at the boiling point. |

| Solubility | Insoluble in water. Soluble in polar organic solvents (e.g., ethanol, acetone, DMSO). | The long alkyl chain will dominate the solubility profile, rendering it insoluble in water. The amide and nitro functionalities will contribute to its solubility in polar organic solvents. |

Spectroscopic Profile (Predicted)

The spectroscopic characteristics of 4'-Nitrodecananilide can be predicted by considering the contributions of its functional groups.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-nitrophenyl group, likely as two doublets in the downfield region (δ 7.5-8.5 ppm). The protons of the decanoyl chain will appear as a series of multiplets in the upfield region (δ 0.8-2.5 ppm), with a triplet for the terminal methyl group. The amide proton (N-H) will likely appear as a broad singlet in the downfield region (δ 8.0-10.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon bearing the nitro group being the most deshielded. The carbonyl carbon of the amide will resonate at approximately 170 ppm. The aliphatic carbons of the decanoyl chain will appear in the upfield region of the spectrum.

-

FT-IR: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the amide (around 3300 cm⁻¹), the C=O stretching of the amide (around 1680 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1520 and 1340 cm⁻¹, respectively). C-H stretching vibrations of the alkyl chain will be observed around 2850-2950 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns are expected to involve cleavage of the amide bond and loss of the nitro group.

Synthesis and Reactivity

Proposed Synthesis Workflow

The most direct and conventional method for the synthesis of 4'-Nitrodecananilide is the acylation of 4-nitroaniline with decanoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Figure 2: Proposed Synthesis Workflow for 4'-Nitrodecananilide

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-nitroaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a reaction flask equipped with a magnetic stirrer and a dropping funnel.

-

Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine, to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

-

Acylation: Cool the reaction mixture in an ice bath. Slowly add decanoyl chloride, dissolved in the same solvent, to the reaction mixture via the dropping funnel.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer and wash it sequentially with dilute acid (to remove the base), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Predicted Reactivity

-

Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-nitroaniline and decanoic acid.

-

Reduction of the Nitro Group: The nitro group is susceptible to reduction to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). This transformation would yield N-(4-aminophenyl)decanamide, a potentially useful intermediate for further functionalization.

-

Aromatic Substitution: The nitro-substituted aromatic ring is deactivated towards electrophilic aromatic substitution but activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

Potential Applications in Drug Development and Research

The unique combination of a lipophilic tail and a polar, reactive head group suggests several potential applications for 4'-Nitrodecananilide in the life sciences:

-

Intermediate for Synthesis: It can serve as a key intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. The nitro group can be readily converted to an amino group, which can then be further derivatized.

-

Probe for Biological Studies: The long alkyl chain may facilitate interaction with lipid membranes, making it a potential candidate for use as a molecular probe to study biological membranes or as a building block for drug delivery systems.

-

Fragment-Based Drug Discovery: As a fragment containing a nitroaromatic scaffold, it could be used in fragment-based screening to identify new lead compounds for various therapeutic targets.

Safety and Handling

While specific toxicity data for 4'-Nitrodecananilide is unavailable, it is prudent to handle the compound with care, assuming it may possess a toxicity profile similar to its precursors. 4-Nitroaniline is known to be toxic and an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

4'-Nitrodecananilide represents a molecule with intriguing structural features that warrant further investigation. This technical guide has provided a comprehensive, albeit theoretical, overview of its chemical and physical properties based on sound chemical principles and comparative analysis with related compounds. It is our hope that this foundational knowledge will empower researchers to confidently synthesize, characterize, and explore the potential of 4'-Nitrodecananilide in their scientific endeavors. The validation of these predicted properties through empirical studies will be a critical next step in fully elucidating the scientific and technological value of this compound.

References

-

PubChem. (n.d.). Decanoic acid. National Center for Biotechnology Information. Retrieved from a valid URL.[5]

-

BenchChem. (2025, December). An In-depth Technical Guide to the Physical and Chemical Properties of Capric Acid. Retrieved from a valid URL.[3]

-

National Oceanic and Atmospheric Administration. (n.d.). DECANOIC ACID. CAMEO Chemicals. Retrieved from a valid URL.[6]

-

ChemicalBook. (n.d.). 334-48-5(Decanoic acid) Product Description. Retrieved from a valid URL.[7]

-

ChemicalBook. (2025, September 25). 4-Nitroaniline | 100-01-6. Retrieved from a valid URL.[2]

-

Ataman Kimya. (n.d.). DECANOIC ACID. Retrieved from a valid URL.

-

Wikipedia. (2023, October 26). 4-Nitroaniline. Retrieved from a valid URL.[8]

-

Smolecule. (n.d.). N-(4-nitrophenyl)dodecanamide | 71226-80-7. Retrieved from a valid URL.[9]

-

PubChem. (n.d.). 4-Nitroaniline. National Center for Biotechnology Information. Retrieved from a valid URL.

-

Inchem.org. (n.d.). ICSC 0308 - 4-NITROANILINE. Retrieved from a valid URL.[4]

-

PubChem. (n.d.). 4-Nitroaniline-15N2. National Center for Biotechnology Information. Retrieved from a valid URL.[10]

-

PubChem. (n.d.). N-(4-nitrophenyl)pentanamide. National Center for Biotechnology Information. Retrieved from a valid URL.[11]

-

BLD Pharm. (n.d.). 72298-63-6|N-(4-Nitrophenyl)decanamide. Retrieved from a valid URL.[1]

Sources

- 1. 72298-63-6|N-(4-Nitrophenyl)decanamide|BLD Pharm [bldpharm.com]

- 2. 4-Nitroaniline | 100-01-6 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. ICSC 0308 - 4-NITROANILINE [inchem.org]

- 5. Decanoic Acid | C10H20O2 | CID 2969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DECANOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. 334-48-5 CAS MSDS (Decanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 9. Buy N-(4-nitrophenyl)dodecanamide | 71226-80-7 [smolecule.com]

- 10. 4-Nitroaniline-15N2 | C6H6N2O2 | CID 16213362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. N-(4-nitrophenyl)pentanamide | C11H14N2O3 | CID 3762929 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4'-Nitrodecananilide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4'-nitrodecananilide, a molecule of interest in various chemical and pharmaceutical research domains. The primary focus is on the robust and widely applicable Schotten-Baumann reaction, detailing the acylation of 4-nitroaniline with decanoyl chloride. This document offers a deep dive into the reaction mechanism, a detailed experimental protocol, purification techniques, and methods for physicochemical characterization. The content is designed for researchers, scientists, and professionals in drug development, providing both theoretical understanding and practical, actionable insights for the successful synthesis and analysis of 4'-nitrodecananilide.

Introduction: Significance of 4'-Nitrodecananilide

4'-Nitrodecananilide, also known as N-(4-nitrophenyl)decanamide, belongs to the class of N-acyl anilines. The presence of the nitro group, a strong electron-withdrawing group, on the phenyl ring, coupled with a long alkyl chain, imparts unique physicochemical properties to the molecule. These characteristics make it a valuable intermediate in organic synthesis and a potential candidate in medicinal chemistry and materials science. A reliable and well-characterized synthesis pathway is paramount for ensuring the purity and consistency of 4'-nitrodecananilide for research and development applications.

The Primary Synthesis Pathway: Schotten-Baumann Acylation

The most common and efficient method for the synthesis of 4'-nitrodecananilide is the Schotten-Baumann reaction. This method involves the N-acylation of a primary amine, in this case, 4-nitroaniline, with an acyl chloride, decanoyl chloride, in the presence of a base.[1][2] The base plays a crucial role in neutralizing the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards the formation of the amide product.[3]

Reaction Mechanism: A Step-by-Step Look

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of decanoyl chloride. This results in the formation of a tetrahedral intermediate.[4]

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled, and the carbonyl double bond is reformed.

-

Deprotonation: The resulting protonated amide is then deprotonated by the base (e.g., pyridine or aqueous sodium hydroxide) to yield the final product, 4'-nitrodecananilide, and the corresponding salt of the base.[4]

The use of a base is critical. Without it, the hydrochloric acid produced would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]

Physicochemical Properties of Reactants and Product

A thorough understanding of the properties of the materials involved is essential for safe and effective synthesis.

| Property | 4-Nitroaniline | Decanoyl Chloride | 4'-Nitrodecananilide |

| Molecular Formula | C₆H₆N₂O₂[6] | C₁₀H₁₉ClO[7] | C₁₆H₂₄N₂O₃ |

| Molecular Weight | 138.12 g/mol [6] | 190.71 g/mol [7] | 292.38 g/mol [8] |

| Appearance | Yellow crystalline powder[9] | Clear, light-yellow liquid | Expected to be a solid |

| Melting Point | 146-149 °C[10] | -34 °C[11] | 71-73 °C[3] |

| Boiling Point | 332 °C[12] | 94-96 °C at 5 mmHg[7] | Not readily available |

| Density | 1.424 g/cm³[6] | 0.919 g/mL at 25 °C[7] | Not readily available |

| Solubility | Sparingly soluble in cold water; soluble in hot water and ethanol.[12] | Reacts with water; soluble in aprotic organic solvents.[13] | Expected to be soluble in organic solvents like dichloromethane and ethyl acetate.[12] |

Detailed Experimental Protocol

This protocol is a generalized procedure for the synthesis of 4'-nitrodecananilide based on the principles of the Schotten-Baumann reaction.

Materials and Reagents

-

4-Nitroaniline

-

Decanoyl chloride

-

Pyridine (or 10% aqueous sodium hydroxide solution)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitroaniline (1.0 equivalent) in an appropriate volume of dichloromethane.

-

Addition of Base: Add pyridine (1.1 equivalents) to the solution and stir. Alternatively, a biphasic system can be used by adding a 10% aqueous solution of sodium hydroxide (2.0 equivalents).[5]

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Acyl Chloride: Slowly add decanoyl chloride (1.05 equivalents) dropwise to the stirred mixture over 15-30 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (if pyridine was used), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by recrystallization.[14][15]

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.[16]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16]

-

Decanoyl chloride is corrosive and reacts with moisture; handle with care.[13]

-

4-Nitroaniline is toxic and can be absorbed through the skin.[16]

Characterization of 4'-Nitrodecananilide

The identity and purity of the synthesized 4'-nitrodecananilide should be confirmed using various analytical techniques.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic peaks for the amide N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1660 cm⁻¹), and the symmetric and asymmetric stretching of the nitro group (around 1520 and 1340 cm⁻¹, respectively).[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should exhibit signals corresponding to the aromatic protons (in the range of 7.5-8.5 ppm), the amide proton (a broad singlet), and the aliphatic protons of the decanoyl chain.

-

¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon (around 170 ppm), the aromatic carbons, and the carbons of the alkyl chain.

-

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum in a suitable solvent (e.g., ethanol) is expected to show a strong absorption maximum characteristic of the p-nitrophenyl chromophore. For 4-nitrophenol, a related compound, the absorption maximum is around 317 nm, which shifts to 400 nm for the phenolate ion.[4]

Visualization of the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of 4'-nitrodecananilide.

Caption: Experimental workflow for the synthesis of 4'-nitrodecananilide.

Conclusion

The synthesis of 4'-nitrodecananilide via the Schotten-Baumann acylation of 4-nitroaniline with decanoyl chloride is a reliable and efficient method. This guide has provided a detailed theoretical and practical framework for this synthesis, from understanding the underlying mechanism to a step-by-step experimental protocol and characterization techniques. By following the outlined procedures and safety precautions, researchers can confidently synthesize and purify high-quality 4'-nitrodecananilide for their scientific endeavors.

References

-

Inchem.org. ICSC 0308 - 4-NITROANILINE. Retrieved from [Link]

-

PubChem. Decanoyl chloride | C10H19ClO | CID 66982. Retrieved from [Link]

-

Alpha Chemika. DECANOYL CHLORIDE For Synthesis. Retrieved from [Link]

-

Grokipedia. Schotten–Baumann reaction. Retrieved from [Link]

-

The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. (n.d.). Retrieved from [Link]

-

Wikipedia. Schotten–Baumann reaction. Retrieved from [Link]

-

SATHEE. Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. Retrieved from [Link]

-

ResearchGate. (a) UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate.... Retrieved from [Link]

-

CUNY. Purification by Recrystallization. Retrieved from [Link]

-

ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

-

JCBPS. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 7. grokipedia.com [grokipedia.com]

- 8. benchchem.com [benchchem.com]

- 9. Amide Synthesis [fishersci.it]

- 10. 72298-63-6|N-(4-Nitrophenyl)decanamide|BLD Pharm [bldpharm.com]

- 11. rsc.org [rsc.org]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. 4-Nitrophenyl decanoate - CD BioGlyco [bioglyco.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4'-Nitrodecananilide: Synthesis, Structural Elucidation, and Applications

This guide provides a comprehensive technical overview of 4'-Nitrodecananilide, a key chemical intermediate. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's synthesis, detailed structural analysis, and significant applications, grounding all information in established scientific principles and methodologies.

Introduction and Chemical Identity

4'-Nitrodecananilide, more commonly and accurately known as 4'-Nitroacetanilide , is a nitrated derivative of acetanilide.[1] It serves as a crucial precursor in the synthesis of various organic compounds, particularly in the dye industry and in the preparation of pharmacologically relevant molecules.[1][2] Its chemical structure features a nitro group at the para position (position 4) of the phenyl ring of acetanilide. This substitution significantly influences the molecule's reactivity and properties.

The IUPAC name for this compound is N-(4-nitrophenyl)acetamide.[3] It is also known by several synonyms, including p-Nitroacetanilide, N-Acetyl-4-nitroaniline, and 4-Acetamidonitrobenzene.[3]

Physicochemical Properties

4'-Nitroacetanilide is a solid at room temperature, typically appearing as yellow to green-yellow or green-brown crystals.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 104-04-1 | [3] |

| Molecular Formula | C₈H₈N₂O₃ | [3] |

| Molecular Weight | 180.16 g/mol | [3] |

| Melting Point | 213-215 °C | [2] |

| Appearance | Solid, yellow to green-yellow or green-brown | [2] |

| Solubility | 2.2 g/L in water at room temperature | [2] |

| InChIKey | NQRLPDFELNCFHW-UHFFFAOYSA-N | [3] |

| SMILES | CC(=O)NC1=CC=C(C=C1)[O-] | [3] |

Synthesis of 4'-Nitroacetanilide

The most common and efficient method for the synthesis of 4'-Nitroacetanilide is through the electrophilic aromatic substitution of acetanilide. This process involves the nitration of the benzene ring using a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid.[2][4]

Rationale Behind the Experimental Design

The acetamido group (-NHCOCH₃) in acetanilide is an ortho, para-directing and activating group. However, direct nitration of aniline is not feasible as the amino group is susceptible to oxidation by the nitrating mixture.[4] Therefore, the amino group is first protected by acetylation to form acetanilide. The acetyl group moderates the reactivity of the ring and prevents oxidation, while still directing the incoming electrophile (the nitronium ion, NO₂⁺) to the para position, which is sterically less hindered than the ortho positions.[4] Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion.[2] Temperature control is critical to prevent over-nitration and side reactions.[4]

Experimental Protocol

The following is a detailed, step-by-step methodology for the laboratory-scale synthesis of 4'-Nitroacetanilide:

-

Preparation of the Acetanilide Solution:

-

Preparation of the Nitrating Mixture:

-

Caution: This step should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

In a separate flask, carefully add 3.0 mL of concentrated sulfuric acid to 1.5 mL of fuming nitric acid, while cooling the mixture in an ice bath.[4]

-

-

Nitration Reaction:

-

Slowly add the chilled nitrating mixture dropwise to the cold acetanilide solution using a dropping funnel, with continuous and vigorous stirring.[4]

-

Crucially, maintain the reaction temperature below 20°C throughout the addition to minimize the formation of the ortho isomer and prevent unwanted side reactions.[4]

-

After the complete addition of the nitrating mixture, remove the reaction vessel from the ice bath and allow it to stand at room temperature for approximately 30 minutes to ensure the reaction goes to completion.[4]

-

-

Isolation and Purification:

-

Pour the reaction mixture slowly and with stirring into a beaker containing about 100 g of crushed ice.[4] This will cause the crude 4'-Nitroacetanilide to precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Buchner funnel.[5]

-

Wash the collected crystals thoroughly with cold water to remove any residual acid.[4]

-

The crude product can be further purified by recrystallization from ethanol to yield pale yellow needles.[6]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4'-Nitroacetanilide.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is employed to confirm the molecular structure and purity of the synthesized 4'-Nitroacetanilide.

Analytical Workflow Diagram

Caption: Analytical workflow for structural confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 4'-Nitroacetanilide provides key information about the arrangement of protons in the molecule. In a deuterated dimethyl sulfoxide (DMSO-d₆) solvent, the following characteristic signals are observed:

-

~2.10 ppm (singlet, 3H): This signal corresponds to the three equivalent protons of the methyl group (-CH₃) of the acetamido moiety.[7]

-

~7.77 ppm and ~8.21 ppm (multiplets, 4H total): These signals arise from the four protons on the aromatic ring.[7] Due to the para-substitution pattern, they appear as a second-order AA'BB' system, which often presents as two distinct multiplets.[7]

-

~10.52 ppm (broad singlet, 1H): This downfield signal is characteristic of the amide proton (-NH-).[7]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum further confirms the carbon framework of the molecule. The expected chemical shifts are:

-

~24 ppm: The carbon of the methyl group.

-

~119 ppm and ~125 ppm: Carbons of the aromatic ring.

-

~143 ppm and ~145 ppm: Aromatic carbons attached to the nitro and acetamido groups, respectively.

-

~169 ppm: The carbonyl carbon of the amide group.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in 4'-Nitroacetanilide. Characteristic absorption bands include:

-

~3300 cm⁻¹: N-H stretching of the secondary amide.

-

~1680 cm⁻¹: C=O stretching of the amide (Amide I band).

-

~1550 cm⁻¹ and ~1340 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂).

-

~1600 cm⁻¹ and ~1480 cm⁻¹: C=C stretching within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of 4'-Nitroacetanilide will show a molecular ion peak (M⁺) at an m/z ratio of 180, corresponding to the molecular weight of the compound.[8] Key fragmentation patterns can also be observed, which help in confirming the structure.

Applications in Research and Development

4'-Nitroacetanilide is a versatile intermediate with several important applications:

-

Dye Synthesis: It is a key precursor in the manufacturing of certain azo dyes.[1] The nitro group can be reduced to an amino group, which can then be diazotized and coupled with other aromatic compounds to produce a wide range of colors.

-

Pharmaceutical Synthesis: The structural motif of 4'-Nitroacetanilide is found in various pharmacologically active compounds. It can be used as a starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been used to prepare 4-aminoacetanilide.[2]

-

Biochemical Research: 4'-Nitroacetanilide has been utilized as a substrate in enzymatic assays, for example, to study the hydrolytic activity of certain enzymes by monitoring the reaction progress through UV spectroscopy.[2]

-

Materials Science: Derivatives of 4'-Nitroacetanilide have been investigated for their potential use in the development of novel materials.

Safety and Handling

4'-Nitroacetanilide is classified as an irritant and may cause skin, eye, and respiratory irritation.[9] It is essential to handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid breathing dust and ensure thorough washing after handling.[9]

Conclusion

4'-Nitroacetanilide is a fundamentally important organic compound with a well-established synthesis protocol and clear spectroscopic signatures for its characterization. Its utility as a chemical intermediate in the synthesis of dyes, pharmaceuticals, and other functional molecules underscores its significance in both academic research and industrial applications. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory and beyond.

References

-

University of Saskatchewan. (n.d.). Preparation of 4-nitroacetanilide and 4-nitroaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7691, 4-Nitroacetanilide. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 4-nitroacetanilide. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 4: Preparation of 4-Nitroacetanilide. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). Retrieved from [Link]

-

SpectraBase. (n.d.). 4'-Nitroacetanilide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitroacetanilide. Retrieved from [Link]

-

Chemistry Online. (2022, November 30). Microscale - Preparation of 4-methyl-3- and 4-methyl-2-nitroacetanilide from 4-methylaniline. Retrieved from [Link]

-

SpectraBase. (n.d.). 4'-Nitroacetanilide. Retrieved from [Link]

-

Organic Spectroscopy International. (2014, December 24). p-nitroacetanilide. Retrieved from [Link]

-

BYJU'S. (2020, July 2). Preparation of p-Nitroacetanilide. Retrieved from [Link]

-

NIST. (n.d.). 4'-Bromo-2'-nitroacetanilide. Retrieved from [Link]

-

SpectraBase. (n.d.). 4'-Nitroacetanilide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 4'-Nitroacetanilide - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]

-

AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

-

Vedantu. (n.d.). Preparation of p-Nitroacetanilide: Step-by-Step Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Mass-fragmentation patterns of 4-NA (B) Mass-fragmentation patterns.... Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. Nitroacetanilide - Wikipedia [en.wikipedia.org]

- 2. 4'-Nitroacetanilide | 104-04-1 [chemicalbook.com]

- 3. 4-Nitroacetanilide | C8H8N2O3 | CID 7691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. scribd.com [scribd.com]

- 6. prepchem.com [prepchem.com]

- 7. magritek.com [magritek.com]

- 8. spectrabase.com [spectrabase.com]

- 9. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to 4'-Nitrodecananilide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide pertains to 4'-Nitrodecananilide, a compound for which there is a notable absence of dedicated literature and an assigned CAS number. The information presented herein is a scientifically-grounded projection based on the established chemistry of analogous compounds, primarily its lower alkyl chain homolog, 4'-Nitroacetanilide, and the precursor, N-phenyldecanamide. This guide is intended to provide a theoretical framework for the synthesis, characterization, and potential application of 4'-Nitrodecananilide, empowering researchers to explore this novel chemical entity.

Introduction and Chemical Identity

4'-Nitrodecananilide is the N-acylated derivative of 4-nitroaniline with a ten-carbon aliphatic chain. Structurally, it is characterized by a p-nitrophenyl group attached to the nitrogen of a decanamide functional group. The presence of the nitro group, a strong electron-withdrawing group, on the aromatic ring, combined with the long lipophilic decanoyl chain, suggests that 4'-Nitrodecananilide may possess unique physicochemical properties, potentially influencing its solubility, reactivity, and biological activity.

While a specific CAS number for 4'-Nitrodecananilide has not been identified in common chemical databases, its precursor, N-phenyldecanamide (Decananilide) , is registered under CAS Number 15473-32-2 [1]. The systematic IUPAC name for 4'-Nitrodecananilide is N-(4-nitrophenyl)decanamide .

Predicted Physicochemical Properties

The properties of 4'-Nitrodecananilide can be extrapolated from its structure and by analogy to related compounds. The introduction of a nitro group is expected to increase the melting point and decrease the solubility in non-polar solvents compared to the parent decananilide. The long alkyl chain will contribute to significant lipophilicity.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₆H₂₄N₂O₃ | Based on chemical structure |

| Molecular Weight | 292.38 g/mol | Calculated from the molecular formula |

| Appearance | Pale yellow to yellow solid | By analogy to 4'-Nitroacetanilide |

| Melting Point | > 70 °C | Expected to be higher than N-phenyldecanamide (70 °C) due to the polar nitro group. |

| Solubility | Soluble in polar organic solvents (e.g., acetone, ethyl acetate, DMSO); Insoluble in water. | The long alkyl chain imparts lipophilicity, while the nitro and amide groups provide some polarity. |

| pKa (amide proton) | ~18-20 | The electron-withdrawing nitro group will increase the acidity of the N-H proton compared to decananilide. |

Synthesis of 4'-Nitrodecananilide: A Proposed Two-Step Approach

The synthesis of 4'-Nitrodecananilide can be logically approached via a two-step process: first, the synthesis of the precursor N-phenyldecanamide (decananilide), followed by the electrophilic nitration of the aromatic ring.

Overall Synthesis Workflow

Caption: Proposed two-step synthesis workflow for 4'-Nitrodecananilide.

Step-by-Step Experimental Protocols

This protocol is based on the standard Schotten-Baumann reaction conditions for the acylation of amines.

Materials:

-

Aniline

-

Decanoyl chloride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes or ethanol for recrystallization

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve aniline (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.1 eq) to the solution.

-

Slowly add decanoyl chloride (1.05 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude N-phenyldecanamide by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield a white solid.

This protocol is adapted from the well-established nitration of acetanilide.

Materials:

-

N-Phenyldecanamide

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Distilled water

-

Ethanol for recrystallization

Procedure:

-

Carefully add N-phenyldecanamide (1.0 eq) in small portions to concentrated sulfuric acid at 0 °C in a flask, with stirring, to achieve complete dissolution.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2-3 volumes relative to nitric acid) at 0 °C.

-

Cool the N-phenyldecanamide solution to below 5 °C in an ice-salt bath.

-

Add the cold nitrating mixture dropwise to the N-phenyldecanamide solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at low temperature for an additional 30-60 minutes.

-

Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring. A precipitate of crude 4'-Nitrodecananilide should form.

-

Allow the ice to melt, then collect the solid product by vacuum filtration.

-

Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.

-

Purify the crude product by recrystallization from ethanol to yield pale yellow crystals of 4'-Nitrodecananilide.

Proposed Reaction Mechanism: Electrophilic Nitration

Caption: Proposed mechanism for the nitration of N-phenyldecanamide.

Characterization and Analytical Techniques

The successful synthesis and purity of 4'-Nitrodecananilide should be confirmed using a combination of standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

-

Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons (with splitting patterns indicative of para-substitution), the amide N-H proton, and the aliphatic protons of the decanoyl chain.

-

Infrared (IR) Spectroscopy: To identify key functional groups. Expected characteristic peaks include N-H stretching, C=O stretching (amide I), N-H bending (amide II), and strong symmetric and asymmetric stretching of the N-O bonds in the nitro group.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Potential Applications in Research and Drug Development

While no specific applications for 4'-Nitrodecananilide have been reported, its structure suggests several areas of potential interest for researchers:

-

Intermediate in Organic Synthesis: The nitro group can be readily reduced to an amine, which can then be further functionalized, making 4'-Nitrodecananilide a potential precursor for more complex molecules, such as dyes, polymers, or pharmaceutical agents.

-

Probe for Biological Systems: The long lipid chain may facilitate interaction with or insertion into biological membranes. The nitroaromatic moiety can serve as an electrochemical or spectroscopic probe.

-

Antimicrobial or Antifungal Agent: Many anilide and nitroaromatic compounds exhibit biological activity. The combination of a lipophilic tail and a potentially reactive nitro group could be explored for antimicrobial or antifungal properties.

-

Material Science: The long alkyl chain and the potential for hydrogen bonding through the amide group could lead to self-assembly properties, making it a candidate for the development of novel organic materials.

Safety and Handling

As a novel compound, 4'-Nitrodecananilide should be handled with care, assuming it may be hazardous. The safety precautions should be based on those for analogous compounds such as 4'-Nitroacetanilide and other nitroaromatic compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from heat and strong oxidizing agents.

-

Toxicity: The toxicological properties have not been investigated. Nitroaromatic compounds are often toxic and can be skin and eye irritants.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

-

PubChem. N-Phenyldecanamide. National Center for Biotechnology Information. [Link]

-

Stenutz, R. N-phenyldecanamide. The NIST Chemistry WebBook. [Link]

-

PubChem. Decanamide, N-phenyl-. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Characteristics of 4'-Nitroacetanilide

A Note on the Subject Compound: Initial searches for "4'-Nitrodecananilide" did not yield sufficient specific data to construct a comprehensive technical guide. Due to the structural similarity and the availability of extensive data, this guide will focus on the well-characterized compound 4'-Nitroacetanilide . The principles and methodologies discussed herein can serve as a foundational reference for researchers investigating longer-chain N-acyl-4-nitroanilines.

Introduction and Molecular Overview

4'-Nitroacetanilide is a nitro derivative of acetanilide and serves as a crucial intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] Its chemical structure, featuring a nitro group (-NO2) para to an acetamido group (-NHCOCH3) on a benzene ring, imparts distinct physical and chemical properties that are of significant interest to researchers and drug development professionals. Understanding these characteristics is paramount for its effective handling, synthesis, and application in further chemical transformations.

Key Identifiers:

The presence of the electron-withdrawing nitro group and the amide functionality significantly influences the molecule's polarity, reactivity, and spectral properties.

Physicochemical Properties

The physical characteristics of 4'-Nitroacetanilide are well-documented and are summarized in the table below. These properties are fundamental for its purification, formulation, and storage.

| Property | Value | Source |

| Appearance | Solid, white-green or brown | [1] |

| Melting Point | 213-215 °C | [1][3] |

| Boiling Point | 408.9 °C (estimated) | [1] |

| Density | 1.34 g/cm³ | [1] |

| Solubility | Insoluble in water; soluble in ethanol, acetone, and ethyl acetate. | [4] |

The high melting point is indicative of a stable crystal lattice structure, likely influenced by intermolecular hydrogen bonding between the amide groups and dipole-dipole interactions involving the nitro groups of adjacent molecules.

Spectroscopic and Analytical Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of 4'-Nitroacetanilide.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The aromatic region will typically display a characteristic AA'BB' pattern due to the para-substitution on the benzene ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal signals for the aromatic carbons, the carbonyl carbon of the amide, and the methyl carbon.[2]

-

Infrared (IR) Spectroscopy: Key IR absorption bands are expected for the N-H stretch of the amide, the C=O stretch of the amide, and the symmetric and asymmetric stretches of the N-O bonds in the nitro group.

-

UV/Visible Spectroscopy: The presence of the nitroaromatic chromophore results in strong UV absorption.[5]

-

Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[5]

Synthesis and Reaction Chemistry

4'-Nitroacetanilide is commonly synthesized via the electrophilic nitration of acetanilide. This process involves the reaction of acetanilide with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. The acetamido group is an ortho, para-director; however, the para-isomer is the major product due to steric hindrance at the ortho positions.

Experimental Protocol: Synthesis of 4'-Nitroacetanilide

This protocol outlines a standard laboratory procedure for the synthesis of 4'-Nitroacetanilide from acetanilide.

Materials:

-

Acetanilide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ethanol

-

Deionized Water

-

Ice Bath

-

Beakers and Erlenmeyer flasks

-

Stirring rod

-

Buchner funnel and filter paper

Procedure:

-

Preparation of the Acetanilide Solution: In a clean, dry flask, dissolve a known amount of acetanilide in glacial acetic acid. Cool the solution in an ice bath.

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully add concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath. This mixture should be prepared fresh.

-

Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred acetanilide solution, ensuring the temperature remains low throughout the addition.

-

Reaction Quenching and Precipitation: After the addition is complete, allow the reaction to proceed for a designated time. Then, pour the reaction mixture slowly onto crushed ice with constant stirring. This will cause the crude 4'-Nitroacetanilide to precipitate.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold water to remove residual acid. Recrystallize the crude product from ethanol to obtain purified 4'-Nitroacetanilide.

-

Drying and Characterization: Dry the purified crystals and determine the melting point to assess purity. Further characterization can be performed using spectroscopic methods.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4'-Nitroacetanilide.

Applications in Research and Development

The primary application of 4'-Nitroacetanilide is as a precursor in the synthesis of other molecules.[1]

-

Synthesis of p-Nitroaniline: Hydrolysis of 4'-Nitroacetanilide yields p-nitroaniline, a key intermediate in the production of azo dyes, antioxidants, and pharmaceuticals.

-

Synthesis of p-Phenylenediamine: Reduction of the nitro group followed by hydrolysis of the amide yields p-phenylenediamine, which is used in the production of polymers like Kevlar.

-

Pharmaceutical Research: The nitroaromatic scaffold is present in some pharmacologically active compounds, and 4'-Nitroacetanilide can be a starting material for the synthesis of new drug candidates.

Safety and Handling

4'-Nitroacetanilide is classified as an irritant.[1][2][4] It can cause skin and serious eye irritation, and may cause respiratory irritation.[4]

Precautionary Measures:

-

Use in a well-ventilated area or with appropriate respiratory protection.[4]

-

Wear protective gloves, eye protection, and face protection during handling.[4]

-

Avoid breathing dust.[4]

In case of contact with skin, wash with plenty of water.[4] If in eyes, rinse cautiously with water for several minutes.[4]

Conclusion

4'-Nitroacetanilide is a well-characterized organic compound with distinct physical and chemical properties that make it a valuable intermediate in organic synthesis. Its high melting point, defined spectroscopic features, and straightforward synthesis make it a common compound in both academic and industrial laboratories. A thorough understanding of its properties and safe handling procedures is essential for its effective use in the development of new materials and pharmaceuticals.

References

-

4-Nitroacetanilide | C8H8N2O3 | CID 7691. PubChem. [Link]

-

4-Nitroaniline | C6H6N2O2 | CID 7475. PubChem. [Link]

-

Nitroacetanilide. Wikipedia. [Link]

-

Acetamide, N-(4-nitrophenyl)-. NIST WebBook. [Link]

-

4'-Nitroacetanilide For Synthesis | 8.20880.0025. Eqipped - Lab Equipment Dealers in Agra. [Link]

-

Study on the synthesis of 2-amino-4-methoxy acetanilide. ResearchGate. [Link]

-

Acetanilide | C8H9NO | CID 904. PubChem. [Link]

Sources

- 1. Nitroacetanilide - Wikipedia [en.wikipedia.org]

- 2. 4-Nitroacetanilide | C8H8N2O3 | CID 7691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 104-04-1 CAS MSDS (4'-Nitroacetanilide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Acetamide, N-(4-nitrophenyl)- [webbook.nist.gov]

A Technical Guide to the Determination of 4'-Nitrodecananilide Solubility: A Methodological Approach

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the solubility of 4'-Nitrodecananilide. Recognizing the current scarcity of publicly available solubility data for this specific compound, this document outlines a complete methodological workflow. It begins with the synthesis and purification of 4'-Nitrodecananilide, followed by a detailed, field-proven protocol for experimental solubility determination and data analysis. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property that profoundly influences a drug candidate's bioavailability and therapeutic efficacy. For a compound like 4'-Nitrodecananilide, which possesses both a lipophilic decanoyl chain and a polar nitro group, understanding its solubility behavior in various solvent systems is paramount for formulation development, purification, and predicting its behavior in biological systems. This guide provides a robust methodology to establish a comprehensive solubility profile for 4'-Nitrodecananilide, thereby enabling its further investigation and development.

Synthesis and Purification of 4'-Nitrodecananilide

To ensure the accuracy of solubility measurements, the starting material must be of high purity. The following section details a plausible synthetic route for 4'-Nitrodecananilide, adapted from established methods for similar anilides[1][2].

Proposed Synthesis Pathway

The synthesis of 4'-Nitrodecananilide can be achieved via the acylation of 4-nitroaniline with decanoyl chloride.

Reaction Scheme:

Step-by-Step Protocol:

-

Dissolution: Dissolve 4-nitroaniline in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction.

-

Addition of Acylating Agent: Slowly add decanoyl chloride dropwise to the cooled solution while stirring vigorously.

-

Reaction: Allow the reaction to proceed at 0°C for 30 minutes and then let it warm to room temperature, stirring for an additional 2-4 hours.

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with dilute HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

The crude product should be purified, preferably by recrystallization from a suitable solvent like ethanol or a mixture of ethyl acetate and hexanes. The purity of the final product must be confirmed by:

-

Melting Point Determination: A sharp melting point range indicates high purity.[3]

-

Spectroscopic Analysis:

-

¹H NMR and ¹³C NMR to confirm the chemical structure.

-

FTIR to identify characteristic functional groups (e.g., N-H, C=O, NO₂).

-

-

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) to determine the percentage purity.

Experimental Determination of Solubility

The isothermal saturation method is a reliable and widely used technique for determining the equilibrium solubility of a compound in various solvents.[4][5]

Materials and Equipment

-

Pure, crystalline 4'-Nitrodecananilide

-

A selection of analytical grade solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, N,N-dimethylformamide)[6]

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC or UV-Vis spectrophotometer for quantification

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of crystalline 4'-Nitrodecananilide to a series of vials, each containing a known volume of a specific solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 298.15 K). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is achieved. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and immediately filter it through a syringe filter to remove any undissolved particles. This step must be performed quickly to prevent temperature fluctuations that could affect the solubility.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 4'-Nitrodecananilide in the diluted solutions using a validated HPLC or UV-Vis spectrophotometric method.

-

Data Calculation: Calculate the mole fraction solubility (x) using the following equation:

x = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)]

where m₁ and M₁ are the mass and molar mass of the solute, and m₂ and M₂ are the mass and molar mass of the solvent.

Experimental Workflow Diagram

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. 104-04-1 CAS MSDS (4'-Nitroacetanilide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. organicchemistrydata.org [organicchemistrydata.org]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4'-Nitrodecananilide

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative in Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of both efficacy and safety. For a molecule such as 4'-Nitrodecananilide, a compound featuring a confluence of a lipophilic alkyl chain, a rigid aromatic core, and polar functional groups, a multi-faceted analytical approach is not merely best practice—it is an absolute necessity. This guide provides an in-depth, field-proven perspective on the spectroscopic analysis of 4'-Nitrodecananilide, moving beyond rote data reporting to a narrative of scientific rationale. We will explore not just what the data indicates, but why we choose specific techniques and how we interpret their outputs in a synergistic manner to build a comprehensive and validated molecular profile.

The Molecule at a Glance: Structural and Spectroscopic Considerations

4'-Nitrodecananilide presents a fascinating analytical challenge. Its structure comprises three key domains, each with distinct spectroscopic signatures:

-

The Decanamide Moiety: A ten-carbon aliphatic chain coupled to an amide nitrogen. This region will be characterized by a series of overlapping signals in ¹H and ¹³C NMR, and distinct C-H stretching and bending vibrations in IR spectroscopy.

-

The Amide Linkage: The -C(O)NH- group is a critical functional handle. Its carbonyl (C=O) and N-H bonds will produce highly characteristic signals in IR spectroscopy. The amide proton will be a key resonance in ¹H NMR, and the carbonyl carbon will have a distinctive chemical shift in ¹³C NMR.

-

The 4-Nitrophenyl Group: A para-substituted aromatic ring. The nitro group (NO₂) is a strong electron-withdrawing group, which will significantly influence the electronic environment of the aromatic protons and carbons, leading to predictable downfield shifts in NMR. The N-O bonds will also have strong, characteristic absorbances in the IR spectrum.

A multi-technique approach is essential for the comprehensive characterization of such molecules.[1][2] This guide will focus on the "big three" of organic spectroscopy: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.[1]

Experimental Protocol: ¹H and ¹³C NMR

A robust and reproducible NMR analysis begins with meticulous sample preparation and instrument setup.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of purified 4'-Nitrodecananilide in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1] The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it can help to sharpen the N-H proton signal.

-

Instrumentation:

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Number of Scans: 16-64 scans are usually adequate, depending on the sample concentration.[1]

-

Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.[1]

-

Spectral Width: A standard spectral width of -2 to 12 ppm is appropriate.[1]

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum with single lines for each unique carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay: A 2-5 second relaxation delay is recommended.

-

Predicted ¹H NMR Spectrum of 4'-Nitrodecananilide

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0-10.5 | Singlet | 1H | Amide N-H | The amide proton is deshielded by the adjacent carbonyl group and the aromatic ring. Its chemical shift can be concentration and solvent-dependent.[3] |

| ~8.2 | Doublet | 2H | Aromatic H (ortho to NO₂) | The strong electron-withdrawing effect of the nitro group deshields these protons significantly.[4] |

| ~7.8 | Doublet | 2H | Aromatic H (ortho to NH) | These protons are deshielded by the aromatic ring current and the electron-withdrawing nature of the amide group. |

| ~2.4 | Triplet | 2H | -C(O)-CH₂ - | These protons are adjacent to the carbonyl group, causing a downfield shift. |

| ~1.7 | Multiplet | 2H | -C(O)-CH₂-CH₂ - | Protons on the third carbon of the decanoyl chain. |

| ~1.2-1.4 | Multiplet | 12H | -(CH₂ )₆- | The methylene protons of the long alkyl chain will overlap to form a broad multiplet. |

| ~0.9 | Triplet | 3H | -CH₃ | The terminal methyl group of the decanoyl chain will appear as a triplet. |

Predicted ¹³C NMR Spectrum of 4'-Nitrodecananilide

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | C =O | The carbonyl carbon of the amide is significantly deshielded.[5] |

| ~145 | Aromatic C -NO₂ | The carbon directly attached to the nitro group is deshielded.[6] |

| ~143 | Aromatic C -NH | The carbon attached to the amide nitrogen. |

| ~125 | Aromatic C H (ortho to NO₂) | Aromatic carbons in an electron-poor environment. |

| ~120 | Aromatic C H (ortho to NH) | Aromatic carbons influenced by the amide group. |

| ~38 | -C(O)-C H₂- | The carbon alpha to the carbonyl group. |

| ~22-32 | -(C H₂)₈- | The carbons of the long alkyl chain will have overlapping signals in this region.[7] |

| ~14 | -C H₃ | The terminal methyl carbon.[5] |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups within a molecule.[1][8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the solid 4'-Nitrodecananilide is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Number of Scans: 32-64 scans are usually sufficient to obtain a high-quality spectrum.

-

Resolution: A resolution of 4 cm⁻¹ is standard.

-

-

Background Correction: A background spectrum of the clean ATR crystal is collected and subtracted from the sample spectrum.

Predicted IR Spectrum of 4'-Nitrodecananilide

The IR spectrum will show characteristic absorption bands for the amide, nitro, aromatic, and alkyl moieties.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale |

| ~3300 | Medium | N-H Stretch | Secondary Amide | A characteristic peak for the N-H bond in the amide linkage.[9] |

| ~3100-3000 | Medium | C-H Stretch | Aromatic | Stretching vibrations of the C-H bonds on the phenyl ring. |

| ~2920, ~2850 | Strong | C-H Stretch | Alkyl | Asymmetric and symmetric stretching of the C-H bonds in the decanoyl chain. |

| ~1670 | Strong | C=O Stretch (Amide I) | Amide | The strong absorption of the carbonyl group is a hallmark of the amide functionality.[9][10] |

| ~1595, ~1490 | Medium-Strong | C=C Stretch | Aromatic | In-ring carbon-carbon stretching vibrations of the phenyl group. |

| ~1550 | Strong | N-H Bend (Amide II) | Amide | This band, coupled with the Amide I band, is diagnostic for secondary amides.[9] |

| ~1520 | Strong | N-O Asymmetric Stretch | Nitro | The nitro group has two characteristic strong stretching vibrations.[10][11] |

| ~1350 | Strong | N-O Symmetric Stretch | Nitro | The second strong stretching vibration of the nitro group.[10][12] |

| ~855 | Strong | C-H Out-of-Plane Bend | Aromatic (para-substituted) | This strong absorption is characteristic of 1,4-disubstituted benzene rings. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.[1][13]

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique that is well-suited for polar molecules like 4'-Nitrodecananilide, often leaving the molecular ion intact.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[1] A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.[1]

-

Instrumentation: An ESI mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

-

Ionization Mode: Positive ion mode is typically used to generate the protonated molecule [M+H]⁺.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured. For fragmentation analysis (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation.

Predicted Mass Spectrum of 4'-Nitrodecananilide

The mass spectrum will show the molecular ion and characteristic fragment ions. The molecular weight of 4'-Nitrodecananilide (C₁₆H₂₄N₂O₃) is 292.38 g/mol .

| m/z | Ion | Proposed Fragmentation | Rationale |

| 293.19 | [M+H]⁺ | Protonated molecular ion | The molecular ion peak is expected to be prominent in ESI-MS. |

| 155.15 | [C₁₀H₁₉O]⁺ | Acylium ion | Cleavage of the amide C-N bond, a common fragmentation pathway for amides.[14][15] |

| 139.05 | [C₆H₇N₂O₂]⁺ | Protonated 4-nitroaniline | Cleavage of the amide C-N bond with charge retention on the aniline fragment. |

| 122.06 | [C₆H₆NO₂]⁺ | Fragment from 4-nitroaniline | Further fragmentation of the 4-nitroaniline moiety. |

| 92.05 | [C₆H₆N]⁺ | Aniline fragment | Loss of the nitro group from the 4-nitroaniline fragment. |

Synergistic Data Interpretation: Building a Cohesive Picture

The true power of spectroscopic analysis lies in the integration of data from multiple techniques.

Workflow for Structural Confirmation:

Caption: Integrated workflow for the structural elucidation of 4'-Nitrodecananilide.

-

MS provides the molecular formula (from the accurate mass of the molecular ion) and key fragments.

-

IR confirms the presence of the amide, nitro, and aromatic functional groups predicted by the molecular formula.

-

¹³C NMR shows the number of unique carbon environments, confirming the overall carbon skeleton.

-

¹H NMR provides the final, detailed picture of the proton environments and their connectivity, allowing for the complete assignment of the structure.

Conclusion: A Validated Approach to Molecular Characterization

The spectroscopic analysis of 4'-Nitrodecananilide is a prime example of the modern, multi-technique approach to structural elucidation. By combining the strengths of NMR, IR, and MS, we can move from a simple molecular formula to a fully validated three-dimensional understanding of the molecule. This level of analytical rigor is fundamental to ensuring the quality, safety, and efficacy of new chemical entities in the pharmaceutical industry. The methodologies and interpretative frameworks presented in this guide provide a robust foundation for the comprehensive characterization of not only 4'-Nitrodecananilide but also a wide array of similarly complex molecules.

References

-

Das, K. G., Funke, P. T., & Bose, A. K. (n.d.). Mass Spectral Studies. III. Fragmentation of Aromatic Amides. Journal of the American Chemical Society. Retrieved from [Link]

-

de Almeida, M. V., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Retrieved from [Link]

-

Quora. (2018). How will you distinguish between the Nitro and Amide Group by using IR spectroscopy? Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

de Almeida, M. V., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. Retrieved from [Link]

-

Kross, R. D., & Fassel, V. A. (n.d.). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. Retrieved from [Link]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

-

ResearchGate. (2020). A brief review on aniline and its derivatives. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

-

National Institutes of Health. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Retrieved from [Link]

-

PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Retrieved from [Link]

-

SpectraBase. (n.d.). 4'-Nitroacetanilide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 4'-Nitroacetanilide. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

-